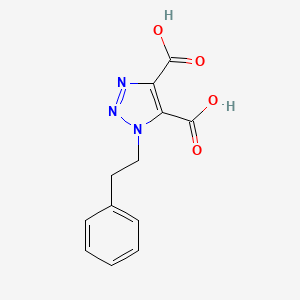
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is an organic compound that features a triazole ring substituted with a phenylethyl group and two carboxylic acid groups
準備方法
The synthesis of 1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The phenylethyl group can be introduced through various synthetic routes, including the use of phenylethyl halides or phenylethyl alcohols as starting materials. Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and other advanced techniques .
化学反応の分析
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced derivatives
科学的研究の応用
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings
作用機序
The mechanism of action of 1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks one carboxylic acid group, which may affect its reactivity and biological activity.
1-(2-Phenylethyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar to the previous compound, it has only one carboxylic acid group.
1-(2-Phenylethyl)-1H-1,2,3-triazole:
特性
CAS番号 |
66913-43-7 |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC名 |
1-(2-phenylethyl)triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)9-10(12(18)19)15(14-13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,18,19) |
InChIキー |
MHQPSRSEUQQNHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)



![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
